N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophen-3-ylmethyl group, and a cyclobutanecarboxamide moiety.
Preparation Methods
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropyl and thiophen-3-ylmethyl groups, followed by their incorporation into the cyclobutanecarboxamide framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(thiophen-2-ylmethyl)cyclobutanecarboxamide: This compound has a similar structure but with a thiophen-2-ylmethyl group instead of a thiophen-3-ylmethyl group.
N-cyclopropyl-N-(furan-3-ylmethyl)cyclobutanecarboxamide: This compound features a furan-3-ylmethyl group instead of a thiophen-3-ylmethyl group. The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(11-2-1-3-11)14(12-4-5-12)8-10-6-7-16-9-10/h6-7,9,11-12H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSFSIMUHXRXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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